molecular formula C19H20ClF2N3O3S B2452937 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide CAS No. 897613-03-5

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide

Cat. No.: B2452937
CAS No.: 897613-03-5
M. Wt: 443.89
InChI Key: SLWOFLGUHPUTDY-UHFFFAOYSA-N
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Description

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide typically involves multiple steps. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group play crucial roles in binding to receptors or enzymes, modulating their activity. This compound may affect various pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorobenzamide moiety, in particular, enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF2N3O3S/c20-15-2-1-3-16(13-15)24-7-9-25(10-8-24)29(27,28)11-6-23-19(26)14-4-5-17(21)18(22)12-14/h1-5,12-13H,6-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWOFLGUHPUTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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